molecular formula C19H15Cl2N3O2 B2675155 N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941930-01-4

N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2675155
CAS No.: 941930-01-4
M. Wt: 388.25
InChI Key: CKAVILAEFSNWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide is a pyridazinone-based compound of significant interest in pharmaceutical and medicinal chemistry research. With a molecular formula of C19H15Cl2N3O2 and a molecular weight of 388.3 g/mol, this chemical features a pyridazinone core, a versatile scaffold historically explored for cardiovascular and central nervous system applications . Its structural uniqueness is defined by dual chloro-substituents that enhance membrane permeability and an acetamide linker that provides conformational flexibility for target engagement . In contemporary research, this compound demonstrates promising theoretical activity as an inhibitor of key enzymatic targets. Studies suggest potential for inhibiting kinases such as p38 mitogen-activated protein kinase (MAPK), a critical mediator of inflammatory responses, with preliminary assays indicating submicromolar inhibitory concentrations (IC~50~) . Furthermore, its structural features are relevant to cutting-edge cancer research, as related halogenated pyridazinone analogs have been identified as inhibitors of the PRMT5-substrate adaptor protein interaction, a synthetic lethal target in certain cancers . The pharmacological activity of this acetamide-functionalized pyridazinone is governed by electronic modulation of the core ring and steric complementarity provided by its halogenated aryl groups, which are designed to optimize selectivity and potentially confer resistance to metabolic degradation . This compound is intended for research applications such as kinase assay development, structure-activity relationship (SAR) studies, and the investigation of inflammatory or oncological pathways. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c1-12-2-7-15(10-16(12)21)22-18(25)11-24-19(26)9-8-17(23-24)13-3-5-14(20)6-4-13/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAVILAEFSNWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.

Molecular Formula: C23H18ClN4O2
Molecular Weight: 436.9 g/mol
IUPAC Name: this compound
InChI Key: NXYDYMHYBSGCFF-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The compound can be synthesized through the following general route:

  • Preparation of Pyridazine Core: Starting materials undergo cyclization reactions to form the pyridazine structure.
  • Substitution Reactions: The introduction of chlorinated phenyl groups occurs through electrophilic aromatic substitution.
  • Final Acetamide Formation: The final step involves acetamide formation through acylation processes.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, preliminary data suggest that the compound exhibits an IC50 value in the low micromolar range against specific cancer types, indicating potent activity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies utilizing carrageenan-induced paw edema models demonstrated significant reduction in inflammation markers when treated with this compound compared to control groups. The inhibition percentages were comparable to standard anti-inflammatory drugs like indomethacin .

The proposed mechanism of action for this compound involves interactions with specific molecular targets, potentially including:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation: It may modulate receptors involved in pain and inflammation signaling, leading to reduced inflammatory responses.

Study 1: Anticancer Activity Assessment

A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth in a dose-dependent manner. The results indicated that at concentrations of 10 µM and above, there was a notable decrease in cell viability, suggesting its potential as a therapeutic agent against malignancies .

Study 2: Anti-inflammatory Efficacy

In a controlled experiment involving rat models, the compound was administered at varying doses (30 mg/kg). Results showed an average inhibition of paw edema by approximately 58% after three hours, with sustained effects observed at six hours post-treatment. This efficacy was comparable to established anti-inflammatory medications .

Data Summary Table

Study Activity Assessed Model Used Dose (mg/kg) Inhibition (%)
Study 1Anticancer ActivityCell Lines10Significant reduction
Study 2Anti-inflammatoryRat Model3058% after 3 hours

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound : N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide Pyridazinone 3-chloro-4-methylphenyl, 4-chlorophenyl ~399.83 (estimated) Dual chloro groups, methyl group enhances lipophilicity
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide Pyridazinone 2,5-dimethoxyphenyl, 4-chlorophenyl 399.831 Methoxy groups increase hydrophilicity; reduced steric hindrance
N-(4-Bromophenyl)-2-[3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-6-oxopyridazin-1-yl]acetamide Pyridazinone 4-bromophenyl, 4-chlorophenyl, (4-methoxyphenyl)methyl ~520 (estimated) Bromine enhances electronegativity; bulky benzyl group may hinder binding
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 3,4-dichlorophenyl, 1,5-dimethylpyrazole 398.26 Dichloro substitution increases hydrophobicity; pyrazole core alters H-bonding
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Quinoline Benzenesulfonyl, ethyl, 4-chlorophenyl 493.97 Sulfonyl group enhances polarity; quinoline core modifies π-π interactions

Key Observations :

  • Substituent Position and Type : The target compound’s 3-chloro-4-methylphenyl group provides a balance between hydrophobicity and steric bulk compared to the 2,5-dimethoxyphenyl group in ’s analog. Methoxy groups improve solubility but may reduce membrane permeability .
  • Core Heterocycle: Pyridazinone (target) vs. pyrazole () or quinoline () alters hydrogen-bonding capacity and aromatic stacking interactions. Pyridazinone’s planar structure may favor interactions with flat binding pockets .

Physicochemical Properties

  • Molecular Weight : The target compound (~400 g/mol) falls within the acceptable range for drug-likeness (Rule of Five). Higher molecular weights (e.g., ’s 494 g/mol) may challenge bioavailability .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-substituted arylacetamide derivatives like this compound?

Answer:
The synthesis typically involves coupling arylacetic acids with substituted anilines using carbodiimide-based coupling agents. For example, in analogous compounds, 3,4-dichlorophenylacetic acid was reacted with 4-aminoantipyrine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, catalyzed by triethylamine at 273 K. The product was isolated via extraction and recrystallization from methylene chloride . Key considerations include:

  • Reagent selection : EDC or DCC (dicyclohexylcarbodiimide) for activating carboxylic acids.
  • Solvent choice : Dichloromethane or DMF for solubility and reaction efficiency.
  • Purification : Slow evaporation or column chromatography for crystallinity and purity.

Basic: How is X-ray crystallography utilized to resolve conformational heterogeneity in such acetamide derivatives?

Answer:
X-ray crystallography can identify multiple conformers in the asymmetric unit. For example, a related compound exhibited three distinct molecules (A, B, C) with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, driven by steric repulsion and hydrogen bonding . Methodology includes:

  • Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation).
  • Refinement : Using SHELXL for anisotropic displacement parameters and hydrogen-bond analysis.
  • Validation : R-factors and electron density maps to confirm accuracy.

Table 1: Conformational Analysis of a Related Compound

MoleculeDihedral Angle (°)Hydrogen Bonding Pattern
A54.8R₂²(10) dimer with self
B76.2R₂²(10) dimer with C
C77.5R₂²(10) dimer with B

Advanced: How do computational methods (e.g., DFT, HOMO-LUMO) predict reactivity in chloroarylacetamides?

Answer:
Density Functional Theory (DFT) calculates molecular electrostatic potential (MESP) and frontier orbitals to predict electrophilic/nucleophilic sites. For example, HOMO-LUMO gaps in N-chlorophenyl acetamides correlate with stability and charge transfer tendencies. MESP maps highlight electron-rich regions (amide oxygen, pyridazinyl groups) prone to hydrogen bonding or nucleophilic attack . Steps include:

  • Geometry optimization : Using B3LYP/6-31G(d,p) basis sets.
  • Spectroscopic validation : Comparing computed IR frequencies with experimental FTIR to confirm accuracy.

Advanced: What challenges arise in refining crystallographic data for compounds with multiple conformers?

Answer:
Multiple conformers complicate refinement due to overlapping electron density and disorder. In a study of three conformers, SHELXL’s PART instruction was used to model distinct occupancy factors. Challenges include:

  • Disordered atoms : Requires splitting into alternate positions.
  • Hydrogen bonding networks : Must resolve intermolecular interactions (e.g., N–H⋯O dimers) without overfitting .
  • Validation tools : RIGU and SIMU restraints in SHELXL to prevent unrealistic thermal motion.

Advanced: How do structural variations (e.g., chloro-substitution) influence supramolecular assembly?

Answer:
Chlorine substituents enhance halogen bonding and influence packing. For instance, 4-chlorophenyl groups in related compounds form C–Cl⋯π interactions, stabilizing layered structures. Pyridazinone rings participate in π-π stacking, while amide groups drive hydrogen-bonded dimers (R₂²(10) motifs) . Comparative analysis of analogues reveals:

  • Electron-withdrawing effects : Chlorine increases dipole moments, affecting solubility.
  • Steric effects : Ortho-substitution (e.g., 3-chloro-4-methylphenyl) disrupts coplanarity, altering crystal packing .

Basic: What spectroscopic techniques validate the purity and structure of such compounds?

Answer:

  • FTIR : Confirms amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) stretches.
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₇Cl₂N₃O₂) .

Advanced: How are data contradictions resolved in structure-activity relationship (SAR) studies of chloroacetamides?

Answer:
Contradictions (e.g., bioactivity vs. computed reactivity) require multi-disciplinary validation:

  • Crystallographic data : Resolve whether observed conformers match docking poses.
  • MD simulations : Assess dynamic behavior in solvent vs. crystal states.
  • Statistical models : QSAR analyses to weight substituent effects (e.g., Hammett σ values for chloro groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.